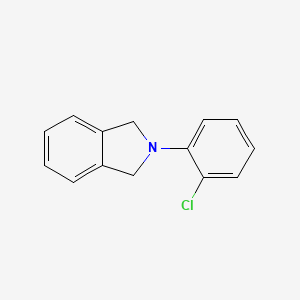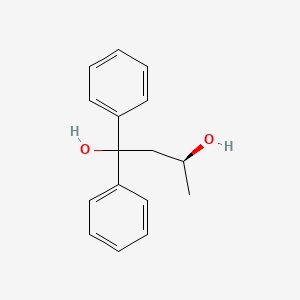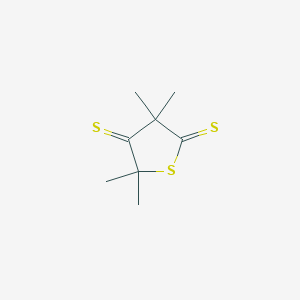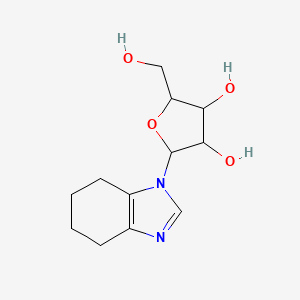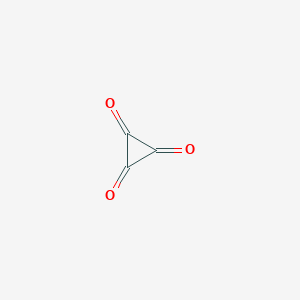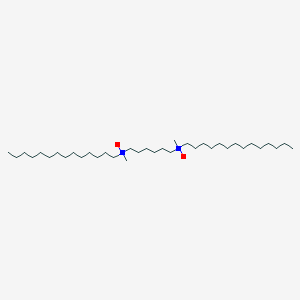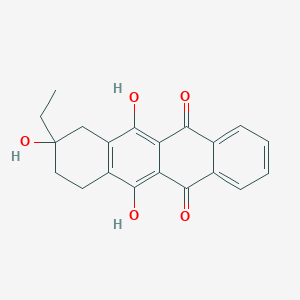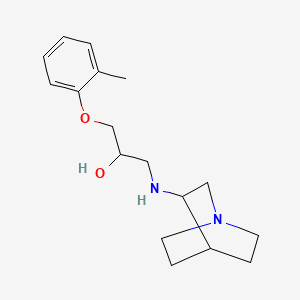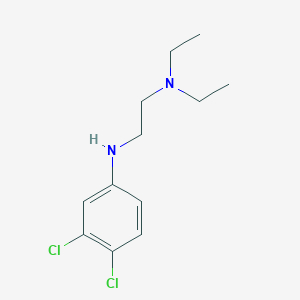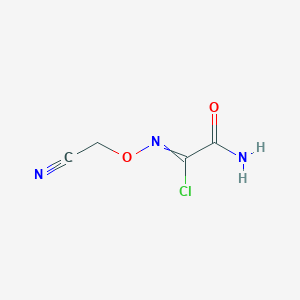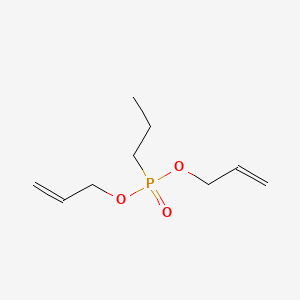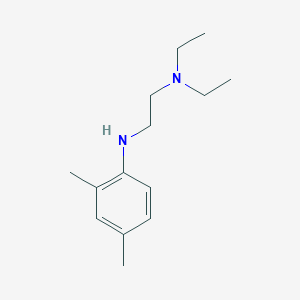![molecular formula C4H8Cl3O4P2+ B14454971 (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-36-3](/img/structure/B14454971.png)
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a chemical compound known for its unique structure and properties. This compound is part of a class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of 2-chloroethanol with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts .
科学研究应用
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: This compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
属性
CAS 编号 |
73515-36-3 |
|---|---|
分子式 |
C4H8Cl3O4P2+ |
分子量 |
288.41 g/mol |
IUPAC 名称 |
2-chloroethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8Cl3O4P2/c1-4(11-13(6,7)9)12(8)10-3-2-5/h4H,2-3H2,1H3/q+1 |
InChI 键 |
ZANIVSLTFCIJRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(OP(=O)(Cl)Cl)[P+](=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


